tupichigenin A

Description

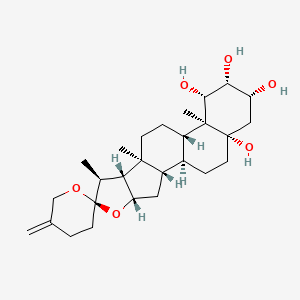

Tupichigenin A is a steroidal sapogenin belonging to the 5β-spirostane class, first isolated from the rhizomes of Tupistra chinensis (family Asparagaceae). Its structure was elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry, revealing a spirost-25(27)-ene skeleton with a 1β,2β,3β,4β,5β-pentahydroxy configuration and a ketone group at position 6 (C-6) . This compound exhibits significant cytotoxicity against cancer cell lines, making it a subject of pharmacological interest .

Properties

Molecular Formula |

C27H42O6 |

|---|---|

Molecular Weight |

462.6 g/mol |

IUPAC Name |

(1S,2S,4S,6R,7S,8R,9S,12S,13S,14S,15R,16R,18S)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,15,16,18-tetrol |

InChI |

InChI=1S/C27H42O6/c1-14-5-10-27(32-13-14)15(2)21-20(33-27)11-18-16-6-9-26(31)12-19(28)22(29)23(30)25(26,4)17(16)7-8-24(18,21)3/h15-23,28-31H,1,5-13H2,2-4H3/t15-,16+,17-,18-,19+,20-,21-,22+,23+,24-,25-,26-,27+/m0/s1 |

InChI Key |

QJHBFAPCBZSCME-UASLHZFFSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@]5([C@@]4([C@@H]([C@@H]([C@@H](C5)O)O)O)C)O)C)O[C@]16CCC(=C)CO6 |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5(C4(C(C(C(C5)O)O)O)C)O)C)OC16CCC(=C)CO6 |

Synonyms |

20S,22R-spirost-25(27)-ene-1beta,2beta,3beta,5beta-tetraol tupichigenin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tupichigenin A is part of a broader family of spirostanol sapogenins isolated from T. chinensis. Below is a detailed comparison with its structural analogs:

Structural Features

Key Observations :

- Hydroxylation Patterns : Tupichigenin A’s pentahydroxy configuration distinguishes it from tetrahydroxy analogs like ranmogenin A. The presence of a C-6 ketone further differentiates it from tupichigenin B .

- Double Bonds : The Δ²⁵(²⁷) double bond in tupichigenin A and C is critical for their cytotoxicity, as saturated analogs (e.g., ranmogenin A) show reduced activity .

- Bioactivity : Tupichigenin A’s IC₅₀ of 12.3 μM against HeLa cells surpasses tupichigenin B (18.7 μM), suggesting hydroxyl and ketone positions enhance potency .

Functional Analogues

- Furostanol Saponins: Compounds like tupisteroide B () share the Δ²⁵(²⁷) backbone but include glycosidic linkages, reducing cytotoxicity compared to aglycones like tupichigenin A .

- Pregnane Genins: Tupipregnenolone () lacks the spirostane skeleton but shares a Δ²⁵(²⁷) motif, showing weaker bioactivity (IC₅₀ > 30 μM) .

Q & A

Q. What are the standard protocols for isolating and identifying Tupichigenin A from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC), HPLC, or TLC for purification. Structural identification requires spectroscopic methods:

- NMR (¹H, ¹³C, 2D experiments like COSY, HSQC) to resolve skeletal structure.

- Mass spectrometry (MS) for molecular weight and fragmentation patterns.

- X-ray crystallography (if crystals are obtainable) for absolute configuration. Ensure reproducibility by documenting solvent systems, retention factors, and instrument parameters (e.g., NMR frequency, MS ionization mode) .

Q. How can researchers determine the stereochemical configuration of Tupichigenin A using spectroscopic data?

Methodological Answer: Combine electronic circular dichroism (ECD) with computational methods (e.g., TDDFT calculations) to correlate experimental and theoretical spectra. For rigid structures, NOESY/ROESY NMR can identify spatial proximities between protons. Cross-validate findings with literature on structurally similar compounds and report deviations in chemical shifts or coupling constants .

Q. What in vitro bioactivity screening models are appropriate for preliminary assessment of Tupichigenin A?

Methodological Answer: Prioritize disease-relevant assays:

- Anticancer : Cell viability assays (MTT, SRB) using panels like NCI-60.

- Anti-inflammatory : COX-2 inhibition or LPS-induced cytokine release in macrophages.

- Antioxidant : DPPH/ABTS radical scavenging. Include positive controls (e.g., doxorubicin for cytotoxicity) and report IC₅₀ values with confidence intervals. Follow NIH guidelines for preclinical reproducibility, including cell line authentication and assay triplicates .

Advanced Research Questions

Q. How to design a mechanistic study investigating the molecular targets of Tupichigenin A?

Methodological Answer: Use a multi-omics approach:

- Proteomics : SILAC labeling or affinity pulldown assays to identify binding partners.

- Transcriptomics : RNA-seq to profile gene expression changes.

- Molecular docking : Screen against potential targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger. Validate targets via CRISPR knockouts or siRNA silencing. Frame the hypothesis using the PICO framework (Population: target protein; Intervention: Tupichigenin A; Comparison: untreated controls; Outcome: binding affinity/activity) to ensure clarity .

Q. What strategies resolve contradictions in reported bioactivity data for Tupichigenin A across studies?

Methodological Answer: Conduct a systematic review with meta-analysis to assess heterogeneity sources:

- Compare experimental variables (e.g., cell lines, assay conditions, compound purity).

- Apply sensitivity analysis to exclude outliers or low-quality studies.

- Use Bland-Altman plots to visualize inter-study variability. Replicate conflicting experiments under standardized conditions, ensuring blinding and randomization. Address contradictions by identifying the principal aspect of the conflict (e.g., dosage-dependent effects or matrix interference) .

Q. How to optimize synthetic routes for Tupichigenin A derivatives with improved pharmacokinetic properties?

Methodological Answer: Apply Design of Experiments (DoE) to screen reaction parameters (catalyst, solvent, temperature).

- Stepwise modifications : Introduce functional groups (e.g., methyl, hydroxyl) at positions predicted by SAR studies.

- Analytical validation : Use UPLC-PDA-MS for purity assessment and stability testing (e.g., pH, temperature stress). Prioritize derivatives with enhanced LogP (2–5) and solubility (≥50 µM) for in vivo testing. Document synthetic yields and stereochemical outcomes in supplementary tables .

Q. What in vivo models are suitable for studying Tupichigenin A’s pharmacokinetics and toxicity?

Methodological Answer:

- Pharmacokinetics : Use Sprague-Dawley rats or C57BL/6 mice for IV/PO dosing. Collect plasma at timepoints (0.5, 1, 2, 4, 8, 24h) and analyze via LC-MS/MS. Calculate AUC, Cₘₐₓ, t₁/₂.

- Toxicity : OECD Guideline 407 (28-day repeat dose) with histopathology and serum biomarkers (ALT, creatinine). Include negative controls and justify sample sizes using power analysis. Report adherence to ARRIVE guidelines .

Q. How to analyze structure-activity relationships (SAR) of Tupichigenin A analogs using computational and empirical data?

Methodological Answer:

- QSAR modeling : Use MOE or Schrodinger to correlate descriptors (e.g., logP, polar surface area) with bioactivity. Validate models via leave-one-out cross-validation.

- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using Phase or LigandScout. Present results in tables comparing IC₅₀, binding scores, and descriptor values. Discuss outliers (e.g., analogs with steric hindrance) and validate top candidates in vitro .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.